7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
Scientific Research Applications
Biological Activity of Related Compounds
Antiproliferative Activity
Compounds with thiazolidinedione and purine moieties, similar to the chemical structure , have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. For instance, novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives exhibited potent antiproliferative activity on carcinoma cell lines, highlighting the potential of such compounds in cancer research (Chandrappa et al., 2008).
Antimicrobial Activity
The synthesis of pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives and their evaluation for antimicrobial activities against bacterial and fungal strains suggest that compounds incorporating thiazolidinedione elements can serve as bases for developing new antimicrobial agents (Jat et al., 2006).
Analgesic and Anti-inflammatory Properties
Research on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties has shown significant analgesic and anti-inflammatory effects, indicating the therapeutic potential of purine derivatives in pain and inflammation management (Zygmunt et al., 2015).
Potential for Drug Development
ERK1/2 Inhibition for Cancer Treatment
Derivatives of thiazolidine-2,4-dione have been studied for their potential as substrate-specific inhibitors of ERK1/2, a key protein kinase involved in the regulation of cell proliferation and survival, making them promising candidates for cancer therapy development (Li et al., 2009).
PTP1B Inhibition for Metabolic Disorders
Novel 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives have been synthesized and evaluated as competitive inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in the regulation of insulin and leptin signaling pathways, offering a potential therapeutic approach for treating type 2 diabetes and obesity (Wang et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O2S2/c1-31-23-22(24(34)30-26(31)35)33(15-16-36-27-28-20-9-5-6-10-21(20)37-27)25(29-23)32-13-11-19(12-14-32)17-18-7-3-2-4-8-18/h2-10,19H,11-17H2,1H3,(H,30,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQRLZKXOMDISU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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